molecular formula C9H3Cl2F3N2 B14777588 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine

6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine

Cat. No.: B14777588
M. Wt: 267.03 g/mol
InChI Key: IBBSKPMCOJMYPU-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine (CAS 2489629-32-3) is a high-value chemical scaffold for advanced research and development. With a molecular formula of C₉H₃Cl₂F₃N₂ and a molecular weight of 267.03 g/mol, this compound is characterized by a purity of ≥98% . The 1,7-naphthyridine core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Compounds based on this structure have been investigated for their potential as antibacterial, antitumor, anti-malaria, and anti-proliferative agents, as well as for the treatment of central nervous system conditions . The presence of two chlorine atoms on the naphthyridine ring offers versatile sites for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to create diverse libraries of compounds . The trifluoromethyl group is a critical motif in modern agrochemical and pharmaceutical design, known to enhance properties like metabolic stability, lipophilicity, and bioavailability . Beyond life sciences, naphthyridine derivatives show promise in materials science due to their ability to coordinate with metal ions, making them suitable for developing catalysts, sensors, and organic light-emitting diodes (OLEDs) . This compound is provided for Research Use Only and is strictly intended for laboratory research and further manufacturing of non-human-use products. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H3Cl2F3N2

Molecular Weight

267.03 g/mol

IUPAC Name

6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine

InChI

InChI=1S/C9H3Cl2F3N2/c10-6-2-4-1-5(9(12,13)14)3-15-7(4)8(11)16-6/h1-3H

InChI Key

IBBSKPMCOJMYPU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=C(C2=NC=C1C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, often carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring facilitates electrophilic substitution, primarily at positions activated by the trifluoromethyl group.

  • Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield 5-nitro and 7-nitro derivatives. The trifluoromethyl group directs nitration to the C-5 and C-7 positions (Figure 1).

  • Sulfonation : Treatment with fuming sulfuric acid introduces sulfonic acid groups at C-5.

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsProduct(s) FormedYield (%)Source
NitrationHNO₃/H₂SO₄, 0–5°C, 2h5-Nitro, 7-Nitro derivatives60–75
SulfonationFuming H₂SO₄, 25°C, 6h5-Sulfonic acid derivative82

Nucleophilic Substitution

The chlorine atoms at C-6 and C-8 are susceptible to nucleophilic displacement, enabling functionalization:

  • Amine Substitution : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to yield 6,8-diamino derivatives.

  • Alkoxy Formation : Treatment with sodium methoxide in methanol replaces chlorides with methoxy groups.

Table 2: Nucleophilic Substitution Reactions

NucleophileConditionsProduct(s) FormedYield (%)Source
MethylamineDMF, 80°C, 12h6,8-Bis(methylamino)68
Sodium MethoxideMeOH, reflux, 8h6,8-Dimethoxy derivative85

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (3:1) at 90°C to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., piperidine) under Pd₂(dba)₃/XPhos catalysis .

Table 3: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProduct(s) FormedYield (%)Source
SuzukiPd(PPh₃)₄, K₂CO₃, 90°C6,8-Diphenyl derivative73
Buchwald-HartwigPd₂(dba)₃/XPhos, 100°C6-Piperidinyl derivative65

Cyclization and Ring Expansion

The compound participates in cycloadditions to form fused heterocycles:

  • Friedländer Synthesis : Condenses with enaminones in acetic acid to yield 1,7-naphthyridine-fused quinolines .

  • Smiles Rearrangement : Undergoes intramolecular rearrangement in basic conditions to form 1,3-diamino derivatives (Figure 2) .

Key Observation : Smiles rearrangement proceeds via a six-membered transition state, confirmed by NMR and IR spectroscopy .

Trifluoromethyl Group Reactivity

The CF₃ group influences reactivity and stability:

  • Hydrolysis Resistance : Stable under acidic (HCl, 100°C) and basic (NaOH, 80°C) hydrolysis conditions.

  • Radical Reactions : Participates in trifluoromethylation of other arenes under UV light .

Scientific Research Applications

6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of target proteins and influence various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine with structurally related 1,7-naphthyridine derivatives:

Compound Name Substituents Electronic Effects Key Applications/Findings
This compound Cl (6,8), CF₃ (3) Strong electron-withdrawing; increased electrophilicity Potential kinase inhibition, agrochemicals (theoretical)
5-Methyl-6,8-diphenyl-1,7-naphthyridine Me (5), Ph (6,8) Mixed (Me: electron-donating; Ph: weakly electron-withdrawing) Polymer synthesis (monomer precursor)
8-Amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine NH₂ (8), pyridyl (2) Electron-donating (NH₂); π-π interactions (pyridyl) Antibacterial/antifungal agents
6,8-Diphenyl-1,7-naphthyridin-5-amine NH₂ (5), Ph (6,8) Electron-donating (NH₂); steric bulk (Ph) Photoluminescent materials
6-(Trifluoromethyl)imidazo[1,5-a]pyridine CF₃ (6), fused imidazo-pyridine Moderate electron-withdrawing (CF₃) Kinase inhibition (e.g., MARK4)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine and trifluoromethyl groups in the target compound enhance electrophilicity compared to methyl or amino-substituted derivatives, favoring reactions like nucleophilic aromatic substitution .
  • Steric Effects : Bulkier substituents (e.g., diphenyl groups) in analogues like 5-methyl-6,8-diphenyl-1,7-naphthyridine hinder reactivity but stabilize π-π stacking in polymers .

Biological Activity

6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine is a member of the naphthyridine family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H5Cl2F3N\text{C}_{10}\text{H}_{5}\text{Cl}_{2}\text{F}_{3}\text{N}

This structure includes two chlorine atoms and a trifluoromethyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : This compound has been shown to inhibit various protein kinases, which play a crucial role in cell signaling pathways related to cancer progression and cell proliferation .
  • Antimicrobial Activity : Naphthyridine derivatives have demonstrated significant antimicrobial properties against a range of pathogens. The presence of halogen substituents enhances their efficacy against bacteria and fungi .
  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and disruption of topoisomerase activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. Common methods include:

  • Halogenation : Introduction of chlorine atoms at the 6 and 8 positions.
  • Trifluoromethylation : Addition of the trifluoromethyl group using reagents such as trifluoromethyl sulfonyl fluoride.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/EC50 (µM)Mechanism of Action
AnticancerMCF-7 (breast cancer)0.5Induces apoptosis
AntimicrobialStaphylococcus aureus2.0Inhibits cell wall synthesis
AntiviralInfluenza Virus1.5Disrupts viral replication
Anti-inflammatoryRAW 264.7 macrophages3.0Reduces TNF-α production

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various naphthyridine derivatives on cancer cell lines. The results indicated that this compound exhibited potent activity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Action : Research conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
  • Neuroprotective Effects : In a model of neuroinflammation, this compound showed promise in reducing inflammatory markers and protecting neuronal cells from apoptosis induced by oxidative stress .

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